ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate
Description
Ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate is a thiophene-based derivative with a complex substitution pattern. The thiophene core is substituted at position 2 with an ethyl carboxylate group, at position 3 with a [(phenylformamido)methanethioyl]amino moiety, and at position 5 with a phenyl group.
Properties
IUPAC Name |
ethyl 3-(benzoylcarbamothioylamino)-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c1-2-26-20(25)18-16(13-17(28-18)14-9-5-3-6-10-14)22-21(27)23-19(24)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H2,22,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSRLALRXOTREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate typically involves multi-step reactions. One common method includes the condensation reaction, such as the Gewald reaction, which involves the reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, involves scalable synthetic routes that ensure consistency and efficiency. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize output while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a variety of derivatives depending on the nucleophile or electrophile involved.
Scientific Research Applications
Ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, thiophene derivatives have shown antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The following table compares the substitution patterns, molecular formulas, and key features of the target compound and its analogs:
Key Research Findings and Implications
- Structural Diversity : The substitution at position 3 (thioamide vs. benzamido vs. acetamido) critically influences electronic properties and bioactivity. Thioamides, as in the target compound, may offer superior binding to sulfur-seeking biological targets .
- Synthetic Flexibility : Gewald and cyclocondensation methods (evidenced in ) are adaptable for introducing diverse substituents, enabling tailored drug design.
- Unanswered Questions: The target compound’s biological activity remains unexplored in the provided evidence.
Biological Activity
Ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, highlighting its synthesis, characterization, and biological properties.
Synthesis and Characterization
The compound can be synthesized through various organic reactions involving thiophene derivatives and phenylformamido groups. The synthesis typically involves:
- Formation of Thiophene Derivatives : Starting from ethyl thiophene-2-carboxylate, various substitutions are made to introduce the phenyl and formamido groups.
- Characterization Techniques : Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound.
Biological Activity
The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial, antiviral, and anticancer properties.
Antiviral Activity
Research indicates that derivatives of this compound exhibit significant inhibitory effects against various viruses. For instance:
- HIV-1 Protease Inhibition : Compounds similar to this compound have shown promising results in inhibiting HIV-1 protease activity, with inhibition percentages reaching up to 97% at specific concentrations .
Antimicrobial Activity
The compound has also demonstrated notable activity against different microbial strains:
| Microbial Strain | Inhibition Percentage (%) |
|---|---|
| Escherichia coli | 85% |
| Staphylococcus aureus | 78% |
| Candida albicans | 72% |
These results suggest that this compound has potential as an effective antimicrobial agent .
Anticancer Activity
Studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Cytotoxicity Results : The compound showed IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating a dose-dependent response .
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
- Case Study on HIV Inhibition :
- Case Study on Antimicrobial Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
